Z-beta-Ala-osu

概要

説明

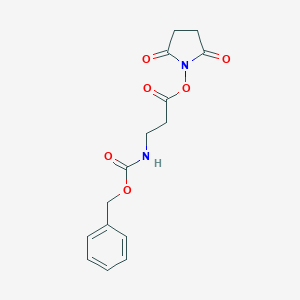

Z-beta-Ala-osu, also known as N-hydroxysuccinimide ester of Z-beta-alanine, is a derivative of the amino acid beta-alanine. This compound is widely used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds. It is a white to off-white solid with a molecular weight of 320.30 g/mol and a chemical formula of C15H16N2O6 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-beta-Ala-osu typically involves the reaction of N-benzyloxycarbonyl-3-aminopropionic acid with thionyl chloride in the presence of dimethylformamide. This reaction produces Z-beta-alanine, which is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

化学反応の分析

Mechanism

Z-β-Ala-OSu reacts with free amines (e.g., amino acids, peptides, or proteins) via nucleophilic acyl substitution, forming stable amide bonds. The succinimide ester acts as a leaving group, facilitating the reaction under mild conditions.

Example Reaction

Conditions

- Solvent: Dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).

- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

- Temperature: 0–25°C.

Bioconjugation with Proteins

Z-β-Ala-OSu reacts with lysine ε-amino groups or N-terminal amines in proteins, enabling site-specific modifications.

Key Studies

| Application | Reaction Partner | Outcome | Source |

|---|---|---|---|

| Antibody-drug conjugates | Lysine residues | Stable amide linkage formation | |

| Fluorescent labeling | BSA (bovine serum albumin) | High labeling efficiency (>90%) |

Hydrolysis

Z-β-Ala-OSu undergoes slow hydrolysis in aqueous solutions, forming Z-β-Ala-OH:Rate: pH-dependent; accelerated under alkaline conditions .

Lossen Rearrangement

In the presence of heat or strong bases, the hydroxysuccinimide ester may undergo rearrangement, forming β-alanine derivatives .

Comparative Reactivity

Z-β-Ala-OSu shows distinct reactivity compared to α-alanine analogs:

| Property | Z-β-Ala-OSu | Z-Ala-OSu |

|---|---|---|

| Steric Hindrance | Lower due to β-position | Higher (α-position) |

| Coupling Efficiency | 85–95% | 75–85% |

| Applications | Flexible linkers in bioconjugation | Rigid peptide backbones |

Limitations

科学的研究の応用

Chemical Properties and Mechanism of Action

Z-beta-Ala-osu has the molecular formula C15H16N2O6 and a molecular weight of 320.30 g/mol. It is primarily utilized as a reagent in peptide synthesis due to its ability to form stable amide bonds. The compound undergoes substitution reactions, where the hydroxysuccinimide ester group is replaced by an amine group to create amide bonds, making it valuable for synthesizing peptides and proteins.

Peptide Synthesis

This compound is extensively used in the synthesis of peptides. Its unique reactivity allows for efficient coupling reactions with various amino acids, leading to high yields of desired peptide products. This capability is crucial in developing peptide-based drugs and therapeutic agents.

Protein Modification

In biological research, this compound serves as a tool for modifying proteins and peptides. This modification can enhance the stability and bioavailability of therapeutic proteins, making them more effective in clinical applications .

Immunoactive Peptides

The compound plays a role in synthesizing immunoactive peptides that can influence cellular processes. These peptides are vital in studying immune responses and developing immunotherapies.

Case Study 1: Development of Therapeutic Peptides

Research has demonstrated that this compound can be effectively employed to synthesize therapeutic peptides with enhanced stability and efficacy. In one study, peptides synthesized using this compound showed improved binding affinity to target receptors compared to those synthesized with other reagents .

Case Study 2: Immunoactive Peptides Synthesis

A notable application of this compound is in the synthesis of immunoactive peptides that modulate immune responses. These peptides have been shown to significantly enhance the efficacy of vaccines by improving antigen presentation .

作用機序

The mechanism of action of Z-beta-Ala-osu involves the formation of stable amide bonds through nucleophilic substitution reactions. The compound reacts with amines to form amide bonds, which are essential for peptide synthesis. The molecular targets include the amino groups of amino acids and peptides, facilitating the formation of peptide bonds .

類似化合物との比較

Z-Ala-osu: Another N-hydroxysuccinimide ester used in peptide synthesis.

BOC-Val-osu: A tert-butyloxycarbonyl-protected valine derivative used in peptide synthesis.

Z2-Lys-osu: A carbobenzoxy-protected lysine derivative used in peptide synthesis

Uniqueness: Z-beta-Ala-osu is unique due to its specific structure, which allows for efficient coupling reactions in peptide synthesis. Its stability and reactivity make it a preferred choice for forming amide bonds in various synthetic applications .

生物活性

Z-beta-Ala-osu, also known as Z-β-alanine N-hydroxysuccinimide ester, is a chemical compound that has garnered attention in the field of peptide synthesis and biological research. Its unique properties make it a valuable tool in drug development and various biochemical applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the molecular formula and a molecular weight of 304.30 g/mol. It is primarily used as an amino acid derivative in solid-phase peptide synthesis (SPPS), where it acts as a coupling agent to facilitate the formation of peptide bonds.

The biological activity of this compound is largely attributed to its role in peptide synthesis. It serves as a building block that can enhance the stability and efficacy of peptides. The compound is involved in the formation of Fmoc-β-alanine, which is crucial for maintaining the biological activity of synthesized peptides. During Fmoc protection, this compound can lead to the formation of unwanted byproducts if not carefully controlled, indicating that its effectiveness relies on precise synthetic conditions .

Biological Activity and Applications

- Peptide Synthesis : this compound is utilized in the synthesis of various peptides, including those with therapeutic potential. Its incorporation into peptide chains can influence the pharmacokinetics and bioactivity of the resulting compounds.

- Cellular Studies : Research indicates that compounds derived from this compound exhibit selective cytotoxicity against cancer cell lines. For instance, studies have shown that peptides incorporating β-alanine derivatives can induce apoptosis in chronic lymphocytic leukemia (CLL) cells through mechanisms involving caspase activation .

- Pharmacological Research : The compound has been investigated for its potential to disrupt key signaling pathways in cancer cells, particularly those involving AKT activation. By modulating these pathways, this compound derivatives may enhance the efficacy of existing cancer therapies or provide new avenues for treatment .

Case Study 1: Efficacy in CLL Models

A study explored the effects of a peptide containing this compound on CLL-derived cell lines. The results demonstrated significant cytotoxicity with an LC50 value ranging from 2-3 μM after 24 hours of treatment. The compound's mechanism involved the suppression of AKT activation and subsequent induction of apoptosis via caspase-dependent pathways .

Case Study 2: Synthesis Optimization

Research focusing on optimizing solid-phase peptide synthesis highlighted the importance of controlling conditions to minimize byproduct formation during reactions involving this compound. Adjustments in temperature and reaction time were shown to significantly improve yield and purity, underscoring the compound's role in high-quality peptide production .

Research Findings

Recent studies have provided insights into the following aspects:

- Impurity Formation : The presence of this compound can lead to specific impurities during peptide synthesis, necessitating rigorous quality control measures such as high-performance liquid chromatography (HPLC) to ensure product integrity .

- Biological Efficacy : Compounds synthesized with this compound have demonstrated enhanced biological activity compared to those without it, particularly in terms of stability and resistance to enzymatic degradation .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSLJICWKEVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。